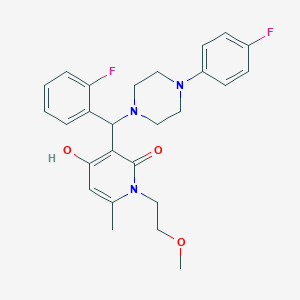
3-((2-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H29F2N3O3 and its molecular weight is 469.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((2-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that incorporates a pyridine framework with piperazine and fluorophenyl moieties. This structural diversity suggests potential for various biological activities, making it an interesting subject for pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C22H24F2N2O3, indicating the presence of fluorine, nitrogen, oxygen, and multiple carbon atoms. The unique arrangement of functional groups allows for interactions with various biological targets, potentially leading to therapeutic applications.
Biological Activity Overview
Research on similar compounds has indicated a range of biological activities, including:
- Antidepressant Effects : Compounds featuring piperazine derivatives have shown promise in treating depression due to their interaction with serotonin receptors.
- Antimicrobial Properties : Certain derivatives exhibit activity against bacterial strains, suggesting potential as antimicrobial agents.
- Inhibition of Monoamine Oxidase (MAO) : Some related compounds have been identified as potent inhibitors of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters .
The biological activity of this compound is hypothesized to stem from its ability to bind to various receptors and enzymes, modulating their activity. The presence of the piperazine ring is particularly significant as it is known to enhance binding affinity to neurotransmitter receptors.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study involving a series of piperazine derivatives demonstrated that modifications in the fluorophenyl group could enhance antidepressant efficacy. The compound's ability to inhibit serotonin reuptake was highlighted as a mechanism contributing to its therapeutic effects.
- Antimicrobial Testing : In vitro studies have shown that similar piperazine-containing compounds possess broad-spectrum antimicrobial activities. The structural components play a crucial role in enhancing membrane permeability in bacterial cells, leading to increased susceptibility.
- MAO Inhibition Study : A comparative analysis indicated that certain derivatives with similar structures exhibited IC50 values in the low micromolar range for MAO-B inhibition, suggesting that this compound may also serve as a lead for developing new antidepressants targeting this enzyme .
属性
IUPAC Name |
3-[(2-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(21-5-3-4-6-22(21)28)30-13-11-29(12-14-30)20-9-7-19(27)8-10-20/h3-10,17,25,32H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDYMDWSGBDOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2F)N3CCN(CC3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














